Structural Determinants: Alkyne vs. Alkane Chain Rigidity and Reactivity
The target compound features a prop-2-ynoic acid moiety, which introduces a rigid, linear alkyne group with defined carbon-carbon triple bond reactivity. This is absent in the closely related saturated analog, 3-(4-oxocyclohexyl)propanoic acid [1]. The alkyne allows for bioorthogonal click chemistry reactions, such as CuAAC, which are not possible with the alkane analog .
| Evidence Dimension | Presence of terminal alkyne group |
|---|---|
| Target Compound Data | Terminal alkyne present (C#C) |
| Comparator Or Baseline | 3-(4-oxocyclohexyl)propanoic acid (saturated C-C chain) |
| Quantified Difference | Qualitative presence/absence of a reactive functional group |
| Conditions | Structural analysis based on IUPAC name and SMILES notation [1] |
Why This Matters
Enables downstream applications in bioconjugation and probe synthesis, which are not possible with the saturated analog, providing a unique value proposition for specific research programs.
- [1] PubChem. (2026). Compound Summary for CID 137951433, 3-(4-Oxocyclohexyl)prop-2-ynoic acid. National Center for Biotechnology Information. View Source
